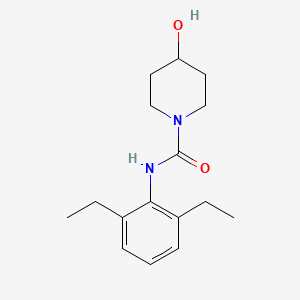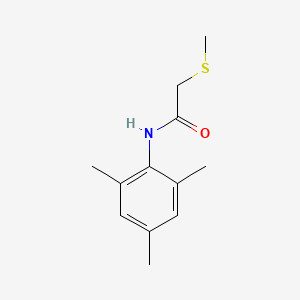![molecular formula C18H17N3O B7513456 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)
2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been found to exhibit promising properties as a potent inhibitor of various enzymes, making it a potential candidate for the treatment of several diseases.
作用機序
The mechanism of action of 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one involves the inhibition of specific enzymes by binding to their active sites. The compound has been found to exhibit high selectivity towards its target enzymes, making it a potential candidate for the development of specific inhibitors for these enzymes. The inhibition of these enzymes leads to the modulation of various cellular processes, ultimately resulting in the therapeutic effects of the compound.
Biochemical and Physiological Effects:
2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Additionally, 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
実験室実験の利点と制限
The advantages of using 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one in lab experiments include its high potency and selectivity towards specific enzymes, making it a potential candidate for the development of specific inhibitors for these enzymes. The compound is also relatively easy to synthesize and purify, making it accessible for research purposes. However, the limitations of using 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one in lab experiments include its limited solubility in aqueous solutions, making it challenging to use in certain assays.
将来の方向性
There are several future directions for the research and development of 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one. One potential direction is the development of specific inhibitors for the target enzymes of the compound, leading to the development of novel therapeutics for various diseases. Another potential direction is the optimization of the synthesis method and purification techniques for the compound, leading to improved accessibility and scalability for research purposes. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one, leading to the identification of new potential therapeutic applications for the compound.
合成法
The synthesis of 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-amino-3-indolemethanol with 6-methylpyrido[1,2-a]pyrimidin-4-one in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure, and the resulting product is purified using various chromatographic techniques.
科学的研究の応用
2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against several enzymes, including cyclin-dependent kinases, glycogen synthase kinase-3β, and p38 mitogen-activated protein kinase. These enzymes are involved in various cellular processes, including cell cycle regulation, glycogen metabolism, and inflammation. Therefore, 2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one has the potential to be developed as a therapeutic agent for the treatment of several diseases, including cancer, diabetes, and inflammatory disorders.
特性
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-5-4-8-17-19-15(11-18(22)21(13)17)12-20-10-9-14-6-2-3-7-16(14)20/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCBLASHFMPQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)

![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)
![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)





![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
